N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine
Description
N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine is a complex organic compound featuring a unique combination of pyrazole, thiazole, and cyclopentane rings
Properties
IUPAC Name |
N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-16(6-9-25(22,23)13-16)21-12-14(11-20-21)10-19-17(4-2-3-5-17)15-18-7-8-24-15/h7-8,11-12,19H,2-6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGDSGMKFOYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N2C=C(C=N2)CNC3(CCCC3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the cyclopentane derivative under specific conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share some structural similarities and are known for their bioactivity.
1,3-Thiazole derivatives: These compounds are also bioactive and are used in various medicinal applications.
Cyclopentane derivatives: These compounds are used in the synthesis of complex organic molecules and have various industrial applications.
Uniqueness
N-[[1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-1-(1,3-thiazol-2-yl)cyclopentan-1-amine is unique due to its combination of pyrazole, thiazole, and cyclopentane rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
